N,N-Dimethyl-N'-(5-phenyl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-ethane-1,2-diam ine
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Overview
Description
N-[2-(DIMETHYLAMINO)ETHYL]-N-(5-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE is a complex organic compound with a unique structure that combines elements of pyrimidine, thieno, and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-N-(5-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIMETHYLAMINO)ETHYL]-N-(5-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
N-[2-(DIMETHYLAMINO)ETHYL]-N-(5-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on various biological systems.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(DIMETHYLAMINO)ETHYL]-N-(5-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N,N’-dimethylethylenediamine
- Bis[2-(dimethylamino)ethyl]ether
- Tri(2-dimethylaminoethyl)amine
Uniqueness
N-[2-(DIMETHYLAMINO)ETHYL]-N-(5-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups. This structural complexity gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H25N5S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H25N5S/c1-28(2)13-12-24-22-21-20(25-14-26-22)18-16-10-6-7-11-17(16)19(27-23(18)29-21)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H,24,25,26) |
InChI Key |
FUAUHVLEKGYOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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